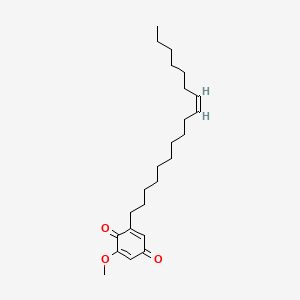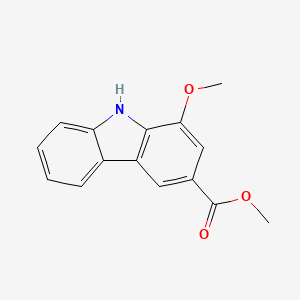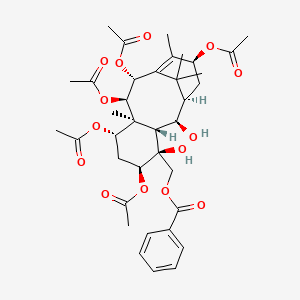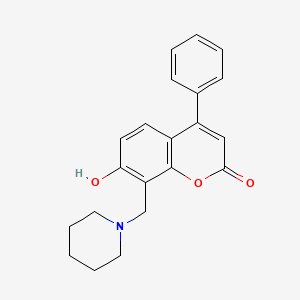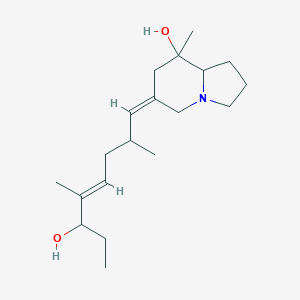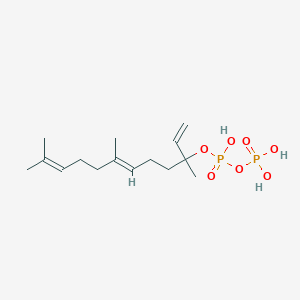
Nerolidyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nerolidyl diphosphate is a polyprenyl diphosphate. It derives from a nerolidol.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Terpene Biosynthesis
Nerolidyl diphosphate plays a crucial role in various enzymatic reactions, especially in the biosynthesis of terpenes. Research has shown that it acts as a substrate or intermediate in multiple enzymatic processes. For instance, it's involved in the conversion of farnesyl diphosphate to sesquiterpene phytoalexins in cotton plants, catalyzed by delta-cadinene synthase (Benedict et al., 2001). Another study demonstrated its role in the predicted pathway for presilphiperfolanol formation, indicating its involvement in intricate biochemical pathways (Wang & Tantillo, 2008).
Sesquiterpene Synthesis and Plant Defense
This compound is implicated in the synthesis of various sesquiterpenes. For example, it participates in the biosynthesis of botrydial in Botrytis cinerea, a compound important for fungal virulence (Wang et al., 2009). Additionally, studies on hedycaryol synthase in complex with nerolidol highlight its role in terpene cyclase mechanisms (Baer et al., 2014).
Microbial and Plant-Based Production
Research also focuses on the microbial and plant-based production of compounds related to this compound. For instance, a study explored the biosynthesis of nerol from glucose in Escherichia coli, leveraging enzymes that interact with this compound (Zong et al., 2019). Another research delved into the mechanism of 1,4-conjugate elimination reactions catalyzed by terpene synthases, which are essential for understanding the chemical processes involving this compound (Faraldos et al., 2012).
Mechanistic Insights and Cyclization Processes
Detailed insights into the mechanism of various cyclization processes involving this compound are crucial in understanding its role in natural product synthesis. For example, a study on stereochemical investigations in Cryptosporangium arvum provided valuable information on the cyclization mechanism of sesquiterpene, highlighting this compound's involvement (Rinkel & Dickschat, 2019).
Applications in Disease Treatment and Plant Protection
This compound has been explored for potential applications in disease treatment and plant protection. Research on the antileishmanial activity of the terpene nerolidol indicates its potential in developing new treatments for leishmaniasis, with this compound being a key component in the process (Arruda et al., 2005).
Eigenschaften
CAS-Nummer |
40716-67-4 |
|---|---|
Molekularformel |
C15H28O7P2 |
Molekulargewicht |
382.33 g/mol |
IUPAC-Name |
phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+ |
InChI-Schlüssel |
SDXCRASCLFBFND-SDNWHVSQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





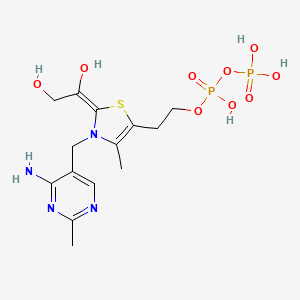
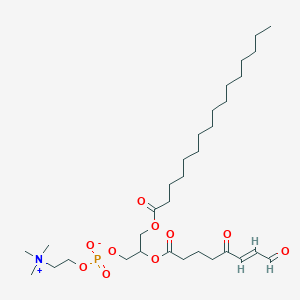
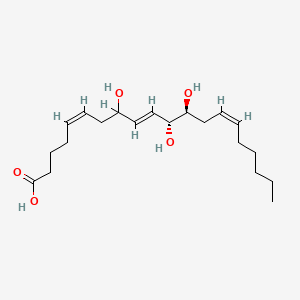
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)

